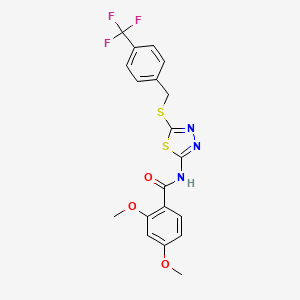

3-Benzylsulfanyl-6-(3,4-dimethoxyphenyl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Benzylsulfanyl-6-(3,4-dimethoxyphenyl)pyridazine is a chemical compound that belongs to the pyridazine family. It has been studied for its potential use in various scientific research applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Cyclometallation and Coordination Chemistry

Research into the cyclometallation of related compounds, such as 2-phenoxypyridine and 2-phenylsulfanylpyridine, has led to the synthesis of cyclopalladated compounds. These studies provide insights into the reactivity of sulfanyl and methoxyphenyl substituted pyridazines with transition metals, offering potential pathways for creating novel metal-organic frameworks and catalysts (D. J. D. Geest, B. O'Keefe, & P. Steel, 1999).

Synthesis of Heterocyclic Compounds

The synthesis of triphenylene analogues with B2N2C2 cores using pyridazine derivatives has been explored, demonstrating the potential of pyridazine-based compounds in constructing complex heterocyclic systems. This research highlights the aromaticity and photophysical properties of these compounds, suggesting applications in organic electronics and photonics (C. Jaska, D. J. H. Emslie, M. J. D. Bosdet, W. Piers, T. S. Sorensen, & M. Parvez, 2006).

Herbicidal Activities

Pyridazine derivatives have also been investigated for their potential in agriculture, specifically in the synthesis of compounds with herbicidal activities. The introduction of substituted benzyloxy or phenoxy groups to the pyridazine ring has been found to significantly enhance herbicidal efficacy, indicating the role of these compounds in developing new agrochemicals (Han Xu, You-Quan Zhu, Xiao-mao Zou, B. Liu, Yong Wang, Fang-zhong Hu, & Hua-zheng Yang, 2012).

Antimicrobial and Anti-inflammatory Agents

Further research into pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety has demonstrated the potential antimicrobial and anti-inflammatory applications of these compounds. This research underscores the broad utility of pyridazine derivatives in medicinal chemistry, particularly in the design of new therapeutic agents (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Molecular Docking and Screening

The exploration of pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities through molecular docking and in vitro screening further illustrates the versatility of pyridazine-based compounds in drug development. This research highlights the ongoing efforts to leverage the unique chemical properties of pyridazine derivatives in the search for novel bioactive compounds (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).

Wirkmechanismus

Target of Action

Related compounds such as pyrazolines and their derivatives have been reported to have a wide range of biological and pharmacological activities .

Mode of Action

It’s worth noting that related compounds, such as pyrazolines, have been reported to exhibit various pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Biochemical Pathways

Related compounds have been shown to affect various cellular components negatively, particularly under conditions of oxidative stress .

Result of Action

Related compounds have been reported to exhibit various pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

It’s worth noting that the 3,4-dimethoxybenzyl group has been reported to increase the solubility and stability of related compounds, especially at elevated temperature (60 °c) and in the presence of protons (trifluoroacetic acid) .

Eigenschaften

IUPAC Name |

3-benzylsulfanyl-6-(3,4-dimethoxyphenyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-22-17-10-8-15(12-18(17)23-2)16-9-11-19(21-20-16)24-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLODLDQZFSBFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2843724.png)